molecular formula C14H15NO2 B3147354 4-(4-Methoxyphenoxy)-2-methylaniline CAS No. 620989-09-5

4-(4-Methoxyphenoxy)-2-methylaniline

Cat. No.: B3147354
CAS No.: 620989-09-5
M. Wt: 229.27 g/mol
InChI Key: KONLUXDVHBCNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline structure

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenoxy)-2-methylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids . The compound can act as an inhibitor for certain enzymes, affecting their catalytic activity. For instance, it has been shown to inhibit the activity of linoleate oxygenase, an enzyme involved in the oxidation of fatty acids . These interactions are crucial as they can influence various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the phosphorylation state of proteins, thereby altering signal transduction pathways . Additionally, it has been observed to impact gene expression by either upregulating or downregulating specific genes involved in cellular metabolism and growth . These effects highlight the compound’s potential in regulating cellular activities and its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, thereby inhibiting or activating their functions. For example, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in its efficacy and potential degradation products that may have different biological activities. Long-term studies have indicated that continuous exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, primarily influencing metabolic pathways and cellular processes . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to potentially harmful. These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as hydroxylation, demethylation, and conjugation . These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of the compound from the body . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-2-methylaniline typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of a base such as cesium carbonate and a copper catalyst. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone under reflux conditions . The general reaction scheme is as follows:

    Starting Materials: 4-methoxyphenol, 2-bromoanisole, cesium carbonate, copper(I) chloride.

    Reaction Conditions: Reflux in 1-methyl-2-pyrrolidinone.

    Procedure: The mixture is heated under reflux, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)piperidine hydrochloride: Similar structure but with a piperidine ring.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group.

    4-(4-Fluorophenyl)-3-(4-methoxyphenoxy)-methylpiperidine: Contains a fluorophenyl group.

Uniqueness

4-(4-Methoxyphenoxy)-2-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-9-13(7-8-14(10)15)17-12-5-3-11(16-2)4-6-12/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONLUXDVHBCNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(4-methoxy-phenoxy)-2-methylnitrobenzene (3.5 grams, mmol) and methanol (200 mL) was treated with 200 miligrams of 10% palladium on carbon and was shaken under 50 psi of hydrogen gas for 3 hours. Filtration through a pad of celite and concentration in vacuo afforded 3.1 grams of 4-(4-methoxy-phenoxy)-2-methyl-phenylamine as a tan solid.
Name
4-(4-methoxy-phenoxy)-2-methylnitrobenzene
Quantity
3.5 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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